N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide is a complex organic compound that features an indole moiety, a hydroxyethyl group, and a dimethoxybenzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide typically involves multiple steps. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the dimethoxybenzenesulfonamide group can be added through sulfonation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxyethyl group would yield a ketone or aldehyde, while reduction of the sulfonamide group would yield an amine .
Scientific Research Applications
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery and development.
Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The indole moiety is known to interact with various biological targets, which could be a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other indole derivatives and sulfonamide-containing molecules. Examples include:
Indole-3-acetic acid: A naturally occurring plant hormone.
Sulfanilamide: A well-known antibacterial agent.
Uniqueness
What sets N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3,4-dimethoxybenzenesulfonamide apart is the combination of its functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3,4-dimethoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-21-9-8-13-10-14(4-6-16(13)21)17(22)12-20-27(23,24)15-5-7-18(25-2)19(11-15)26-3/h4-11,17,20,22H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDCFIPXCVLRAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3=CC(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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